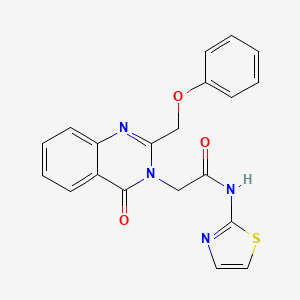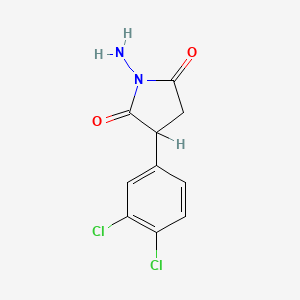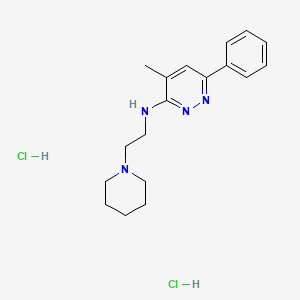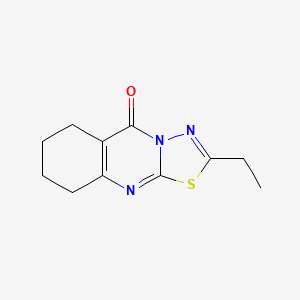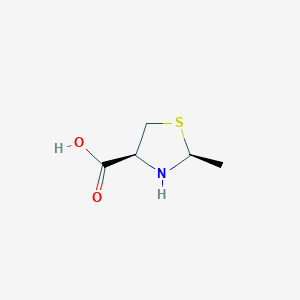
2-Methyl-4-thiazolidinecarboxylic acid, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) is a chemical compound with the molecular formula C5H9NO2S. It is also known by its systematic name, 2-methylthiazolidine-4-carboxylic acid. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a carboxylic acid group and a methyl group attached to the thiazolidine ring further defines its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of cysteine with formaldehyde, followed by cyclization to form the thiazolidine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid group and the thiazolidine ring .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, such as esters or amides .
Aplicaciones Científicas De Investigación
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, leading to its antioxidant effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-thiazolidine-4-carboxylic acid: This compound shares a similar structure but may differ in stereochemistry or functional groups.
4-Thiazolidinecarboxylic acid, 2-methyl-, (2R-cis): This is a stereoisomer of the compound , differing in the spatial arrangement of atoms.
2-Methyl-4-thiazolidinecarboxylic acid, (2S-trans): Another stereoisomer with a different configuration.
Uniqueness
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both sulfur and nitrogen in the thiazolidine ring also contributes to its distinct chemical properties .
Propiedades
Número CAS |
88855-04-3 |
|---|---|
Fórmula molecular |
C5H9NO2S |
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
(2S,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
Clave InChI |
FHTPNEYXMGZOSH-IUYQGCFVSA-N |
SMILES isomérico |
C[C@H]1N[C@H](CS1)C(=O)O |
SMILES canónico |
CC1NC(CS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


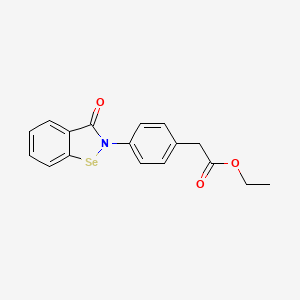


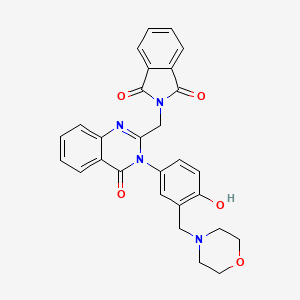
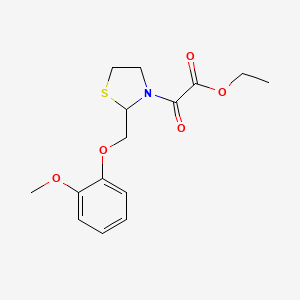
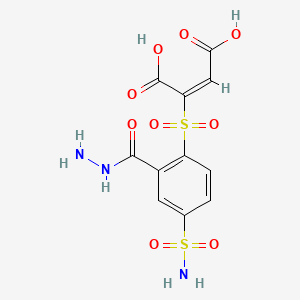
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
